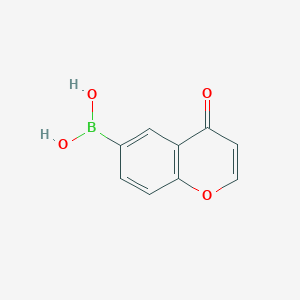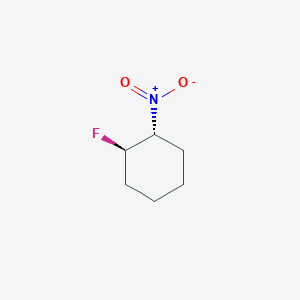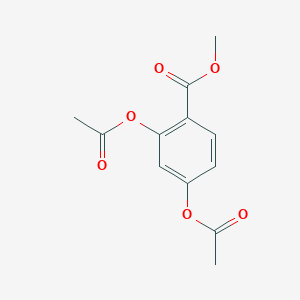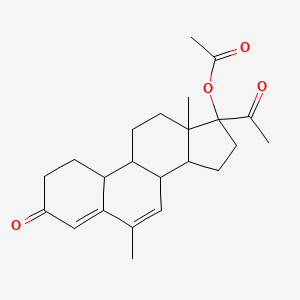![molecular formula C6BrF13O3 B13402712 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is a complex fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, a bromo group, and a peroxy linkage, making it a unique and potentially useful compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane typically involves multiple steps, starting from simpler fluorinated precursors. The key steps include:
Formation of the bromo(difluoro)methoxy intermediate: This can be achieved by reacting a difluoromethoxy compound with a brominating agent under controlled conditions.
Introduction of the tetrafluoro-ethyl group: This step involves the reaction of the bromo(difluoro)methoxy intermediate with a tetrafluoro-ethylating agent.
Formation of the peroxy linkage:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane can undergo various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming various oxidized products.
Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the peroxy linkage and formation of reduced products.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can lead to a wide range of substituted products.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure may make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism by which 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane exerts its effects depends on the specific application. In general, the compound’s reactivity is influenced by the presence of the peroxy group, which can participate in various redox reactions. The fluorine atoms contribute to the compound’s stability and reactivity, while the bromo group can act as a leaving group in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated compound with similar thermal and chemical stability.
2-Bromo-1,1,1,2,3,3,3-heptafluoropropane: A related compound with a bromo group and multiple fluorine atoms.
Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-: Another fluorinated compound with a similar structure.
Uniqueness
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is unique due to the combination of its peroxy linkage, multiple fluorine atoms, and bromo group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6BrF13O3 |
|---|---|
Poids moléculaire |
446.95 g/mol |
Nom IUPAC |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethyl]peroxy-1,1,2,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C6BrF13O3/c7-6(19,20)21-4(15,16)5(17,18)23-22-3(13,14)1(8,9)2(10,11)12 |
Clé InChI |
NVEZAPBLDWADHV-UHFFFAOYSA-N |
SMILES canonique |
C(C(OOC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)





![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)




